Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate
CAS No.:
Cat. No.: VC14816983
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O5 |
|---|---|
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | methyl 3-(hexylcarbamoyl)-5-nitrobenzoate |
| Standard InChI | InChI=1S/C15H20N2O5/c1-3-4-5-6-7-16-14(18)11-8-12(15(19)22-2)10-13(9-11)17(20)21/h8-10H,3-7H2,1-2H3,(H,16,18) |
| Standard InChI Key | DBRXTKCPKUBZPU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Introduction
Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is a chemical compound that belongs to the class of aromatic amides. It features a unique structure consisting of a methyl ester group attached to a benzoic acid derivative, which includes a hexylcarbamoyl substituent and a nitro group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, particularly in the development of bioactive molecules.
Synthesis Methods
The synthesis of Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate typically involves two main steps: nitration and carbamoylation. The nitration step requires careful control of temperature, usually below 6 °C, to prevent side reactions and ensure high selectivity. Reagents such as nitric acid and sulfuric acid are commonly used for this step. The carbamoylation step involves introducing a hexylcarbamoyl group, which may require additional purification processes like recrystallization or chromatography.
| Synthesis Step | Description |
|---|---|
| Nitration | Uses nitric acid and sulfuric acid; requires low temperatures. |
| Carbamoylation | Introduces the hexylcarbamoyl group; may involve purification steps. |
Future Research Directions
To fully explore the potential of Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate, future studies should focus on:
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Quantitative Structure-Activity Relationship (QSAR) Studies: To understand how structural modifications affect its efficacy.
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Biological Interaction Studies: Investigating its interactions with enzymes or receptors to elucidate its biological effects.
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Application-Specific Synthesis Optimization: Tailoring synthesis methods to enhance yield and purity for specific applications.
These studies will be crucial in determining the practical applications and safety profile of this compound.
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